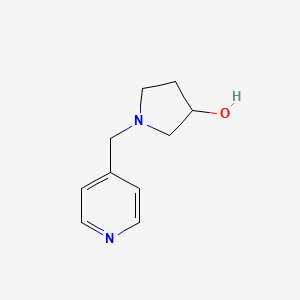
1-(Pyridin-4-ylmethyl)pyrrolidin-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“1-(Pyridin-4-ylmethyl)pyrrolidin-3-ol” is a chemical compound. The pyrrolidine ring, a five-membered nitrogen heterocycle, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
The synthesis of pyrrolidine compounds can be achieved through two main strategies: (1) ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or (2) functionalization of preformed pyrrolidine rings, e.g., proline derivatives . For synthetic pyrrolidines, the 1,3-dipolar cycloaddition reaction between nitrogen-based 1,3-dipole azomethine ylides with alkenyl dipolarophiles has been studied extensively .Molecular Structure Analysis
The molecular weight of “this compound” is 178.235. The structure of pyrrolidine compounds is characterized by sp3-hybridization, which contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space .Chemical Reactions Analysis
The pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol, have been described in the literature from 2015 to date . The influence of steric factors on biological activity has been investigated, along with the structure–activity relationship (SAR) of the studied compounds .Physical And Chemical Properties Analysis
The physical form of “this compound” is solid . More detailed physical and chemical properties are not available in the search results.科学的研究の応用
Organocatalysis
One area of application for derivatives of 1-(Pyridin-4-ylmethyl)pyrrolidin-3-ol is in organocatalysis. For instance, a study on 3-(pyrrolidin-2-ylmethylamino)naphthalen-2-ol, a compound related to this compound, highlighted its effectiveness in catalyzing asymmetric Michael addition reactions. This process not only proceeded with good to high yield but also demonstrated excellent enantioselectivities, underscoring the potential of such compounds in facilitating asymmetric synthesis through organocatalysis (Cui Yan-fang, 2008).
Nucleic Acid Research
Another significant application is found in nucleic acid research. Derivatives of this compound have been utilized in the synthesis of intercalating nucleic acids (INAs). These INAs, when incorporated into oligodeoxynucleotides, show promise in destabilizing INA-DNA duplexes while strongly destabilizing INA-RNA duplexes. This property could have implications for genetic research and the development of novel therapeutic strategies (V. Filichev & E. Pedersen, 2003).
Material Science
In the field of material science, derivatives of this compound have been explored for their potential in creating advanced materials. For instance, 3-(1H-Pyrazol-1-yl)pyridine derivatives have been used as bipolar host materials in phosphorescent organic light-emitting diodes (PhOLEDs), demonstrating how variations in molecular structure can significantly impact the optoelectronic parameters of these materials (Wei Li et al., 2016).
Synthetic Chemistry
Furthermore, compounds related to this compound serve as key intermediates in synthetic chemistry. For example, (3R,4R)-4-(Hydroxymethyl)pyrrolidin-3-ol, a closely related compound, has been synthesized through an efficient process involving asymmetric 1,3-dipolar cycloaddition. This compound is a valuable intermediate for creating various bioactive molecules, showcasing the utility of this compound derivatives in the synthesis of complex organic compounds (P. Kotian et al., 2005).
作用機序
While specific information on the mechanism of action of “1-(Pyridin-4-ylmethyl)pyrrolidin-3-ol” is not available, it’s known that the different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
将来の方向性
The pyrrolidine ring is a versatile scaffold for novel biologically active compounds . The development of clinically active drugs increasingly relies on the use of heterocyclic scaffolds, many of which contain nitrogen . This work can guide medicinal chemists to the best approach in the design of new pyrrolidine compounds with different biological profiles .
特性
IUPAC Name |
1-(pyridin-4-ylmethyl)pyrrolidin-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c13-10-3-6-12(8-10)7-9-1-4-11-5-2-9/h1-2,4-5,10,13H,3,6-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLCOHESZBBNHPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)CC2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

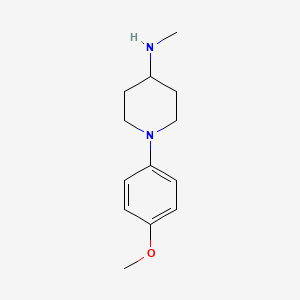
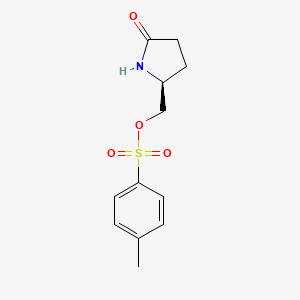
![2,5-dichloro-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2452282.png)
![[4-(Chloromethyl)phenyl] 4-methylpentanoate](/img/structure/B2452284.png)
![4-((4-nitrobenzyl)thio)-1-(pyridin-2-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2452288.png)
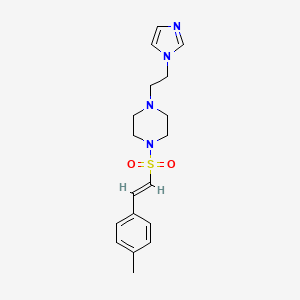
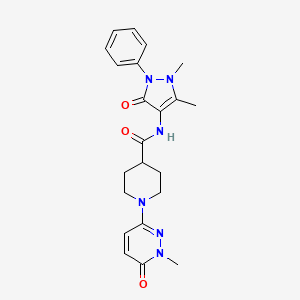
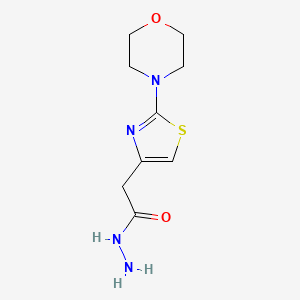

![N-butyl-2-(3-(3-methoxyphenyl)-5,6-dimethyl-2,4-dioxo-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2452296.png)
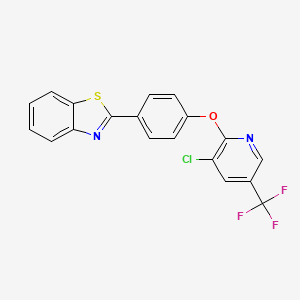
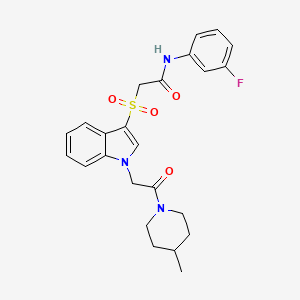
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-((1-methyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepane-1-carboxamide](/img/structure/B2452301.png)
![N,N-bis[(6-methylpyridin-2-yl)methyl]prop-2-enamide](/img/structure/B2452302.png)